molecular formula C12H12Br2O2 B14315425 5-(2,2-Dibromoethenyl)-2,2-dimethyl-2H,4H-1,3-benzodioxine CAS No. 113731-27-4

5-(2,2-Dibromoethenyl)-2,2-dimethyl-2H,4H-1,3-benzodioxine

Cat. No.: B14315425
CAS No.: 113731-27-4
M. Wt: 348.03 g/mol
InChI Key: XDOKYRNMFWRCOM-UHFFFAOYSA-N
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Description

5-(2,2-Dibromoethenyl)-2,2-dimethyl-2H,4H-1,3-benzodioxine is an organic compound known for its unique chemical structure and properties This compound features a benzodioxine ring substituted with a dibromoethenyl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,2-Dibromoethenyl)-2,2-dimethyl-2H,4H-1,3-benzodioxine typically involves the reaction of a benzodioxine derivative with a dibromoethene compound. One common method includes the use of carbon tetrabromide and triphenylphosphine in dichloromethane at low temperatures to introduce the dibromoethenyl group . The reaction is carried out under an inert atmosphere, often using argon, to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(2,2-Dibromoethenyl)-2,2-dimethyl-2H,4H-1,3-benzodioxine undergoes various chemical reactions, including:

    Substitution Reactions: The dibromoethenyl group can participate in nucleophilic substitution reactions, where one or both bromine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Addition Reactions: The double bond in the dibromoethenyl group can undergo addition reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and thiols, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation may produce compounds with additional oxygen-containing groups.

Scientific Research Applications

5-(2,2-Dibromoethenyl)-2,2-dimethyl-2H,4H-1,3-benzodioxine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and other biochemical processes.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 5-(2,2-Dibromoethenyl)-2,2-dimethyl-2H,4H-1,3-benzodioxine exerts its effects involves interactions with various molecular targets. The dibromoethenyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to changes in their structure and function. This reactivity is exploited in both chemical synthesis and biological studies.

Comparison with Similar Compounds

Similar Compounds

    2-(2,2-Dibromoethenyl)aniline: Shares the dibromoethenyl group but differs in the core structure.

    4H-1,3-Benzodioxin, 5-(2,2-dibromoethenyl)-2,2-dimethyl-: Similar core structure with slight variations in substituents.

Uniqueness

5-(2,2-Dibromoethenyl)-2,2-dimethyl-2H,4H-1,3-benzodioxine is unique due to its specific combination of a benzodioxine ring with a dibromoethenyl group and two methyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

CAS No.

113731-27-4

Molecular Formula

C12H12Br2O2

Molecular Weight

348.03 g/mol

IUPAC Name

5-(2,2-dibromoethenyl)-2,2-dimethyl-4H-1,3-benzodioxine

InChI

InChI=1S/C12H12Br2O2/c1-12(2)15-7-9-8(6-11(13)14)4-3-5-10(9)16-12/h3-6H,7H2,1-2H3

InChI Key

XDOKYRNMFWRCOM-UHFFFAOYSA-N

Canonical SMILES

CC1(OCC2=C(C=CC=C2O1)C=C(Br)Br)C

Origin of Product

United States

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